(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide
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Overview
Description
(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide is a tertiary phosphine compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a phosphonium center bonded to a triphenyl group and a heptyl chain with a methoxy and oxo functional group. Its unique structure imparts distinct chemical properties, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable heptyl halide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine, heptyl bromide, and a base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and phenylsilane are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can participate in various chemical reactions, including nucleophilic attack and coordination with metal centers. These interactions are facilitated by the unique electronic properties of the phosphonium group and the functional groups on the heptyl chain .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organometallic chemistry.
(7-Methoxy-7-oxoheptyl)phosphine oxide: An oxidized form of the compound.
(7-Methoxy-7-oxoheptyl)phosphine: A reduced form of the compound.
Uniqueness
(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide is unique due to the presence of both a phosphonium center and a heptyl chain with methoxy and oxo functional groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in catalysis, biochemical research, and material synthesis .
Properties
CAS No. |
62397-64-2 |
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Molecular Formula |
C26H30BrO2P |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(7-methoxy-7-oxoheptyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H30O2P.BrH/c1-28-26(27)21-13-2-3-14-22-29(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h4-12,15-20H,2-3,13-14,21-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
IRJUAJCYGORGMI-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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